

HPLC method for quantifying (1-Cyclopropylethyl)(1-phenylethyl)amine

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Compound of Interest

Compound Name: (1-Cyclopropylethyl)(1-phenylethyl)amine

CAS No.: 1021076-37-8

Cat. No.: B1420139

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Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of (1-Cyclopropylethyl)(1-phenylethyl)amine

Abstract & Scope

This technical guide provides a validated protocol for the quantification of (1-Cyclopropylethyl)(1-phenylethyl)amine (CAS: 91339-15-0 / Generic Structure), a secondary amine intermediate often utilized in the synthesis of chiral resolving agents and pharmaceutical active ingredients (e.g., RORy modulators).

Due to the presence of a secondary amine functionality and two chiral centers, this analyte presents specific chromatographic challenges:

- **Peak Tailing:** Strong interaction with residual silanols on silica-based columns due to the basic nitrogen ($pK_a \approx 9.5$).
- **Stereoisomerism:** The molecule contains two chiral centers, potentially existing as four stereoisomers. This guide focuses on achiral quantification (Assay/Purity) but includes a

module for chiral separation.

Physicochemical Profile & Method Strategy

| Property | Value / Characteristic | Impact on HPLC Method |
|----------------|---|--|
| Structure | Secondary Amine, Phenyl ring, Cyclopropyl group | Detection: UV at 210–220 nm (primary) or 254 nm (secondary). |
| Basicity (pKa) | ~9.5 (Estimated for secondary amine) | Mobile Phase: Requires High pH (>10) to suppress ionization OR Low pH (<3) with end-capping. |
| Hydrophobicity | Moderate (LogP ~2.9) | Column: C18 (Octadecyl) is suitable for retention. |
| Chirality | 2 Chiral Centers | Resolution: Standard C18 will co-elute enantiomers; Chiral column required for isomer ratio. |

Strategic Decision: To ensure the highest robustness and peak symmetry, this protocol utilizes a High-pH Reverse Phase approach. By operating at pH 10.0 (above the pKa), the amine remains uncharged (free base), eliminating silanol interactions and maximizing retention on the hydrophobic stationary phase.

Experimental Protocol: Achiral Quantification (Assay)

This is the primary method for determining the total content (assay) and chemical purity of the substance.

Instrumentation & Reagents

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).

- Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 μm (or equivalent High-pH stable column like Agilent Zorbax Extend-C18).
- Reagents:
 - Acetonitrile (HPLC Grade).
 - Ammonium Bicarbonate (NH_4HCO_3).
 - Ammonium Hydroxide (NH_4OH) for pH adjustment.
 - Purified Water (Milli-Q, 18.2 $\text{M}\Omega$).

Chromatographic Conditions

| Parameter | Setting |
|------------------|--|
| Mobile Phase A | 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with NH_4OH . |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controls mass transfer kinetics) |
| Injection Volume | 5.0 μL (Adjust based on concentration; keep low to prevent overload) |
| Detection | UV @ 215 nm (Reference: 360 nm) |
| Run Time | 15.0 minutes |

Gradient Program

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
|------------|---------------------------|------------------------|-------------------|
| 0.00 | 70 | 30 | Start |
| 8.00 | 10 | 90 | Linear Gradient |
| 10.00 | 10 | 90 | Hold (Wash) |
| 10.10 | 70 | 30 | Return to Initial |
| 15.00 | 70 | 30 | Re-equilibration |

Sample Preparation

- Diluent: 50:50 Water:Acetonitrile.
- Stock Solution: Weigh 10.0 mg of **(1-Cyclopropylethyl)(1-phenylethyl)amine** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume (Conc: 1.0 mg/mL).
- Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL (100 ppm). Filter through 0.22 µm PTFE filter.

Advanced Protocol: Chiral Separation (Optical Purity)

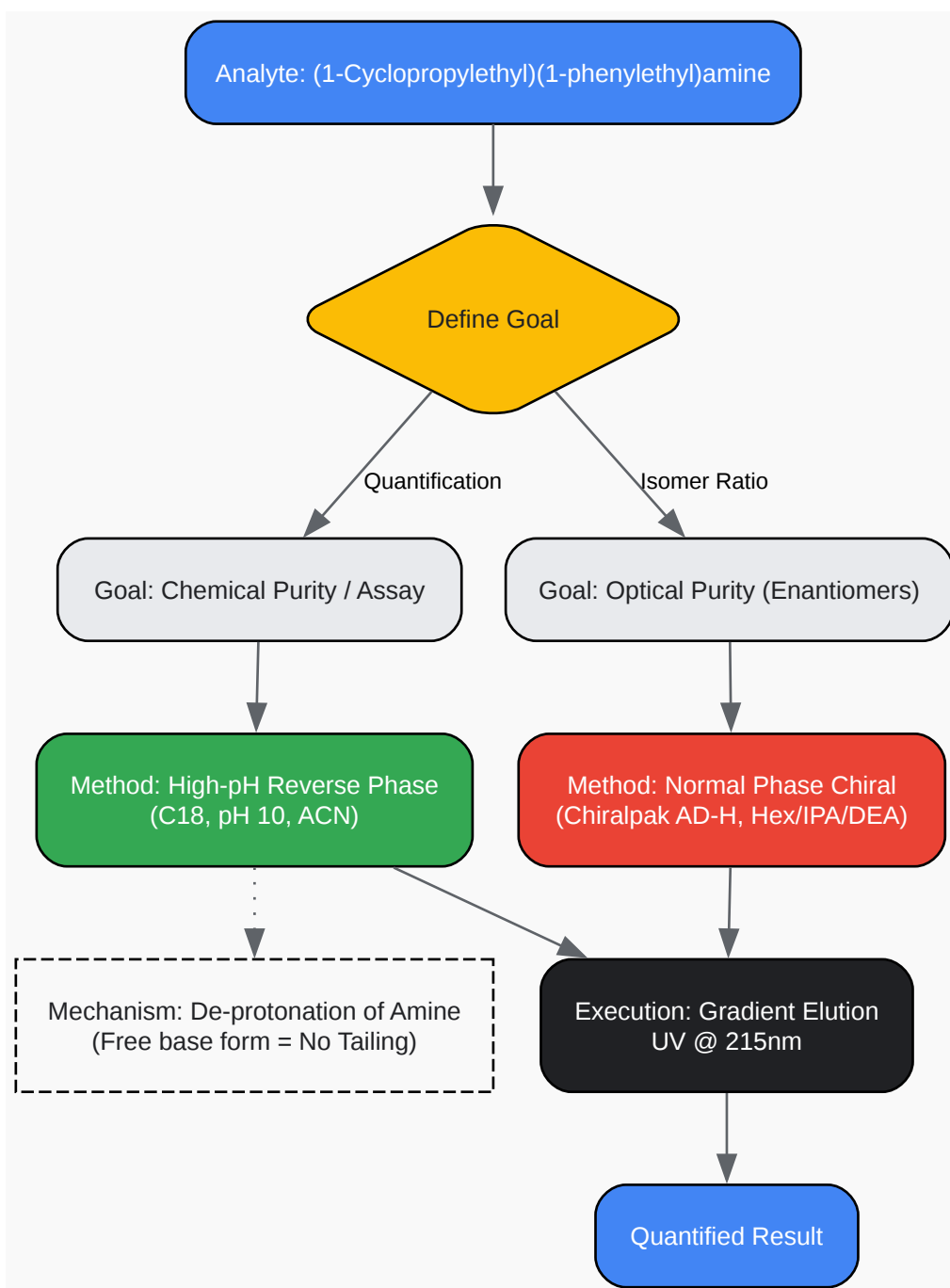
Use this module only if distinguishing between (R,R), (S,S), (R,S), and (S,R) isomers is required.

- Column: Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
- Flow Rate: 0.8 mL/min.
- Temp: 25°C.
- Detection: UV @ 215 nm.

- Note: Diethylamine (DEA) is critical to sharpen the peaks of basic amines in normal phase mode.

Method Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the workflow for the High-pH protocol.



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Caption: Decision matrix for selecting between Achiral (High-pH RP) and Chiral (Normal Phase) methodologies.

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating" (i.e., system suitability failures trigger a halt), implement the following criteria in your CDS (Chromatography Data System):

| Parameter | Acceptance Criteria | Scientific Rationale |
|--------------------------|--|--|
| System Suitability (RSD) | NMT 2.0% for Area (n=5) | Confirms pump/injector precision. |
| Tailing Factor (T) | $0.8 < T < 1.5$ | Critical: Values > 1.5 indicate secondary silanol interactions (pH too low or column aging). |
| Theoretical Plates (N) | $> 5,000$ | Ensures column efficiency is sufficient for impurity separation. |
| Resolution (Rs) | > 2.0 (between analyte and nearest impurity) | Essential for accurate integration. |
| LOD / LOQ | $S/N > 3$ (LOD) / $S/N > 10$ (LOQ) | Typical LOQ for this UV method is approx. 0.5 µg/mL. |

Linearity Data (Example):

- Range: 10 µg/mL to 150 µg/mL.
- Correlation Coefficient (R^2): > 0.999 .
- Equation: $y = mx + c$ (Intercept should be $< 2\%$ of 100% target response).

Troubleshooting & Causality

- Issue: Peak Splitting.

- Cause: Sample solvent is too strong (e.g., 100% ACN injection).
- Fix: Dilute sample in Mobile Phase (or 50:50 Water:ACN).
- Issue: Retention Time Drift.
 - Cause: pH fluctuation in Mobile Phase A. Volatile buffers (Ammonium Bicarbonate) can shift pH over days.
 - Fix: Prepare fresh buffer daily and cap bottles tightly.
- Issue: High Backpressure.
 - Cause: Precipitation of buffer in organic phase.
 - Fix: Ensure mixing point (gradient) does not exceed buffer solubility limits (usually 90-95% ACN is the limit for 10mM salts).

References

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